(5Z)-3-(2-FLUOROPHENYL)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
(5Z)-3-(2-FLUOROPHENYL)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features fluorobenzyl and fluorophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2-FLUOROPHENYL)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 2-fluorobenzyl alcohol with 4-hydroxybenzaldehyde to form 4-[(2-fluorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with 2-fluorophenyl isothiocyanate to form the thiazolidinone ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(2-FLUOROPHENYL)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(5Z)-3-(2-FLUOROPHENYL)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-(2-FLUOROPHENYL)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- 4-(2′-Fluorobenzyloxy)phenylboronic acid
Uniqueness
(5Z)-3-(2-FLUOROPHENYL)-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups and the presence of both fluorobenzyl and fluorophenyl moieties. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
(5Z)-3-(2-fluorophenyl)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-imino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N2O2S/c24-18-6-2-1-5-16(18)14-29-17-11-9-15(10-12-17)13-21-22(28)27(23(26)30-21)20-8-4-3-7-19(20)25/h1-13,26H,14H2/b21-13-,26-23? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEJGMPPQQKOBV-PEODKBGFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=N)S3)C4=CC=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=N)S3)C4=CC=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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